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UMB298 In Vitro Assay Protocols: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	UMB298	
Cat. No.:	B8180657	Get Quote

Abstract

UMB298 is a potent and selective inhibitor of the bromodomains of CREB-binding protein (CBP) and p300, key epigenetic regulators involved in transcriptional activation. Dysregulation of CBP/p300 activity is implicated in various pathologies, including acute myeloid leukemia (AML). This document provides detailed application notes and in vitro assay protocols for researchers, scientists, and drug development professionals working with **UMB298**. The protocols cover essential assays to characterize the activity of **UMB298** in a cellular context, focusing on the MOLM-13 AML cell line as a model system.

Introduction

The CBP and p300 proteins are highly homologous histone acetyltransferases (HATs) that play a critical role in chromatin remodeling and gene expression. Their bromodomains recognize and bind to acetylated lysine residues on histones and other proteins, recruiting the transcriptional machinery to specific gene loci. **UMB298** selectively targets the CBP/p300 bromodomains, thereby disrupting this interaction and modulating the expression of key oncogenes, such as MYC.[1] This makes **UMB298** a valuable tool for studying the biological functions of CBP/p300 and a potential therapeutic agent for diseases like AML.

This guide details the protocols for a CBP/p300 bromodomain binding assay, a cell viability assay using MOLM-13 cells, a Western blot analysis to detect changes in histone H3 lysine 27 acetylation (H3K27ac), and a quantitative PCR (qPCR) analysis of MYC gene expression.



Data Presentation

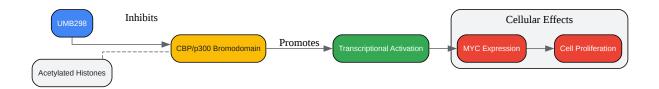
Table 1: In Vitro Efficacy of UMB298

Parameter	UMB298 Value	Reference Compound (BRD4 Inhibitor)
IC50 for CBP	72 nM	> 5000 nM
IC50 for BRD4	5193 nM	~100 nM
Selectivity (BRD4/CBP)	72-fold	-

This table summarizes the inhibitory potency and selectivity of **UMB298** for the CBP bromodomain compared to the BRD4 bromodomain.[1]

Signaling Pathway

The binding of **UMB298** to the CBP/p300 bromodomain prevents its interaction with acetylated histones. This leads to a downstream reduction in the acetylation of histone H3 at lysine 27 (H3K27ac), a marker of active enhancers and promoters. Consequently, the expression of CBP/p300 target genes, including the proto-oncogene MYC, is downregulated, ultimately leading to decreased cell proliferation and survival in sensitive cancer cell lines like MOLM-13.



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Diagram 1: UMB298 Signaling Pathway.

Experimental Protocols CBP/p300 Bromodomain Binding Assay (TR-FRET)

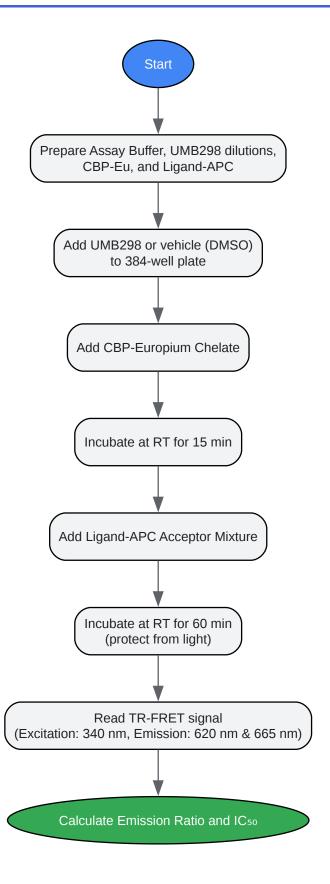






This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify the binding of **UMB298** to the CBP bromodomain.





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Diagram 2: TR-FRET Assay Workflow.



Materials:

- CBP Bromodomain TR-FRET Assay Kit (e.g., Cayman Chemical, BPS Bioscience)
- UMB298
- DMSO
- 384-well white microplates
- TR-FRET-compatible plate reader

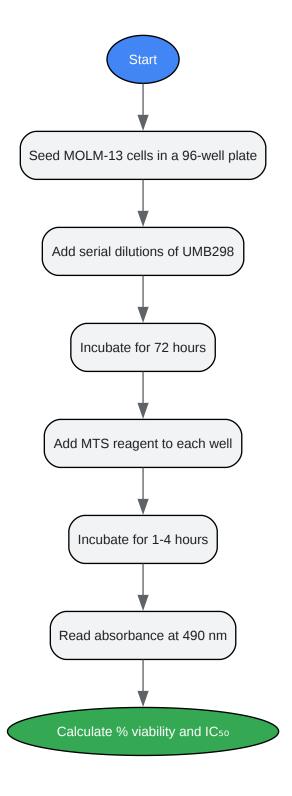
Procedure:

- Prepare TR-FRET assay buffer as per the kit instructions.
- Prepare a serial dilution of UMB298 in DMSO, and then dilute in assay buffer. The final DMSO concentration in the assay should be ≤1%.
- Add 5 μ L of diluted **UMB298** or vehicle (assay buffer with DMSO) to the wells of the 384-well plate.
- Add 10 μL of diluted CBP bromodomain-Europium (Eu) chelate to each well.
- Incubate the plate for 15 minutes at room temperature, protected from light.
- Add 10 μL of the CBP bromodomain Ligand/APC Acceptor mixture to each well.
- Incubate for 60 minutes at room temperature, protected from light.
- Read the plate on a TR-FRET-compatible plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (Eu) and 665 nm (APC).
- Calculate the emission ratio (665 nm / 620 nm) and plot against the UMB298 concentration to determine the IC₅₀ value.

Cell Viability Assay (MTS Assay) in MOLM-13 Cells



This protocol details the use of an MTS assay to determine the effect of **UMB298** on the viability of MOLM-13 cells.



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Diagram 3: Cell Viability Assay Workflow.

Materials:

- MOLM-13 cells
- RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
- UMB298
- DMSO
- 96-well clear-bottom cell culture plates
- MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay, Promega)
- Microplate reader

Procedure:

- Culture MOLM-13 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO₂.
- Seed MOLM-13 cells at a density of 5 x 10^4 cells/well in 100 μ L of culture medium in a 96-well plate.
- Prepare a 2X serial dilution of UMB298 in culture medium from a concentrated stock in DMSO. The final DMSO concentration should not exceed 0.1%.
- Add 100 μL of the UMB298 dilutions or vehicle control to the appropriate wells.
- Incubate the plate for 72 hours at 37°C and 5% CO₂.
- Add 20 μL of MTS reagent to each well.
- Incubate for 1-4 hours at 37°C.
- Measure the absorbance at 490 nm using a microplate reader.

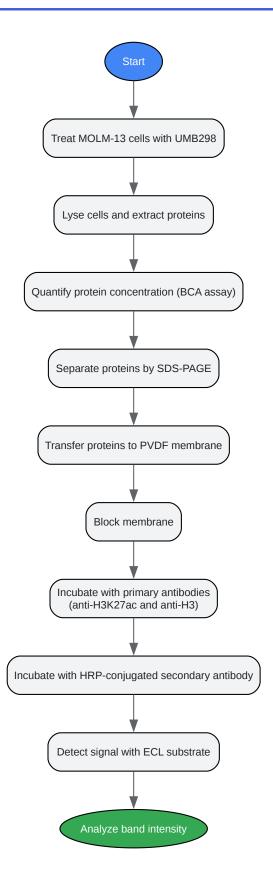


• Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Western Blot Analysis of H3K27ac

This protocol is for the detection of changes in global H3K27ac levels in MOLM-13 cells following treatment with **UMB298**.





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Diagram 4: Western Blot Workflow.



Materials:

- MOLM-13 cells
- UMB298
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer
- SDS-PAGE gels and running buffer
- PVDF membrane
- Blocking buffer (5% non-fat milk or BSA in TBST)
- Primary antibodies: Rabbit anti-H3K27ac, Rabbit anti-Histone H3 (loading control)
- HRP-conjugated anti-rabbit secondary antibody
- ECL Western Blotting Substrate
- Chemiluminescence imaging system

Procedure:

- Treat MOLM-13 cells with various concentrations of UMB298 for 24 hours.
- Harvest cells and lyse them in RIPA buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Denature 20-30 μg of protein per sample by boiling in Laemmli buffer.
- Separate the proteins on a 15% SDS-PAGE gel.
- Transfer the proteins to a PVDF membrane.

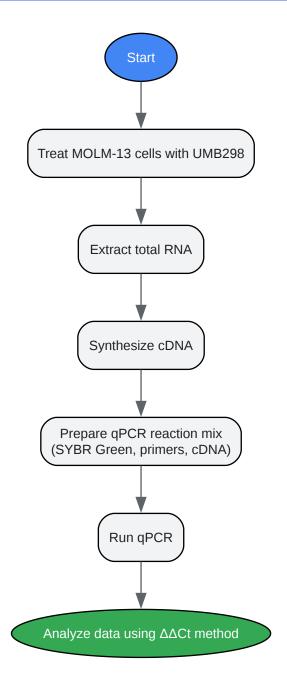


- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against H3K27ac (1:1000) and Histone H3 (1:2000) overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
- Wash the membrane again and detect the signal using an ECL substrate and a chemiluminescence imaging system.
- Quantify the band intensities and normalize the H3K27ac signal to the total Histone H3 signal.

Quantitative PCR (qPCR) for MYC Expression

This protocol outlines the steps to measure the relative expression of the MYC gene in **UMB298**-treated MOLM-13 cells.





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Diagram 5: qPCR Workflow.

Materials:

- MOLM-13 cells treated with UMB298
- RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
- cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)



- SYBR Green qPCR Master Mix
- qPCR instrument
- Primers for MYC and a reference gene (e.g., GAPDH or ACTB)

Primer Sequences (Human):

- MYC Forward: 5'-CCTACCCTCTCAACGACAGC-3'
- MYC Reverse: 5'-CTCTGACCTTTTGCCAGGAG-3'
- GAPDH Forward: 5'-GGAGCGAGATCCCTCCAAAAT-3'
- GAPDH Reverse: 5'-GGCTGTTGTCATACTTCTCATGG-3'

Procedure:

- Treat MOLM-13 cells with UMB298 for 24 hours.
- Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's protocol.
- Synthesize cDNA from 1 μg of total RNA using a cDNA synthesis kit.
- Set up the qPCR reaction with SYBR Green Master Mix, forward and reverse primers (10 μM each), and cDNA template.
- Run the qPCR reaction using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
- Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in MYC expression, normalized to the reference gene.

Conclusion

The protocols outlined in this document provide a robust framework for the in vitro characterization of **UMB298**. These assays will enable researchers to confirm its mechanism of



action as a CBP/p300 bromodomain inhibitor and to quantify its effects on cell viability, histone acetylation, and target gene expression in a relevant cancer cell line model. Adherence to these detailed protocols will ensure the generation of high-quality, reproducible data, facilitating the further investigation of **UMB298** as a potential therapeutic agent.

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References

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